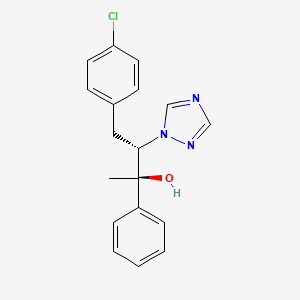

(2R,3S)-Brassinazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18ClN3O |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

(2R,3S)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m0/s1 |

InChI Key |

YULDTPKHZNKFEY-ZWKOTPCHSA-N |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)([C@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |

Origin of Product |

United States |

Foundational & Exploratory

(2R,3S)-Brassinazole: A Technical Guide to its Mechanism of Action as a Brassinosteroid Biosynthesis Inhibitor in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,3S)-Brassinazole (Brz) is a potent and highly specific triazole-type inhibitor of brassinosteroid (BR) biosynthesis in plants. Its targeted action on a key enzymatic step has made it an invaluable chemical tool for dissecting the physiological roles of brassinosteroids, a class of steroid hormones essential for a wide array of developmental processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream physiological and molecular consequences, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction to Brassinosteroids and Brassinazole

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play crucial roles in regulating diverse aspects of plant growth and development, including cell elongation, division, vascular differentiation, seed germination, and stress responses.[1][2][3] Mutants deficient in BR biosynthesis or signaling exhibit characteristic phenotypes such as severe dwarfism, reduced male fertility, and altered light responses.[1]

Brassinazole was developed as a specific inhibitor to study BR functions, circumventing the need for genetic mutations.[4][5][6] When applied to wild-type plants, Brassinazole phenocopies BR-deficient mutants, inducing dwarfism and other developmental abnormalities that can be rescued by the exogenous application of active brassinosteroids like brassinolide (BL).[5][6]

The Brassinosteroid Biosynthesis Pathway and Brassinazole's Point of Inhibition

Brassinosteroids are synthesized from the sterol precursor campesterol through a series of hydroxylation, oxidation, and reduction reactions catalyzed by several cytochrome P450 monooxygenases (CYPs) and reductases.[1][7] The pathway branches into early and late C-6 oxidation routes, as well as an early C-22 oxidation pathway.[8][9]

The primary molecular target of this compound is the cytochrome P450 enzyme DWARF4 (DWF4) , also known as CYP90B1 .[4][10][11] DWF4 is a critical, rate-limiting enzyme that catalyzes the C-22α-hydroxylation of multiple intermediates in the BR biosynthesis pathway.[4][10] By binding to the heme iron within the active site of DWF4, Brassinazole effectively blocks this hydroxylation step.[4][10] This inhibition leads to a significant reduction in the downstream production of active brassinosteroids, such as castasterone and brassinolide, and an accumulation of upstream intermediates.[4]

Downstream Effects on Brassinosteroid Signaling

The reduction in active BR levels caused by Brassinazole directly impacts the brassinosteroid signaling cascade. In the absence of sufficient BRs, the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) remains inactive.[12] This leads to the accumulation and activity of the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2).[12] Active BIN2 phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[12] This phosphorylation promotes their binding to 14-3-3 proteins, leading to their cytoplasmic retention and degradation, thus preventing them from regulating the expression of BR-responsive genes in the nucleus.[12] Consequently, the plant's growth and developmental programs are significantly altered, leading to the characteristic dwarf phenotype.

Quantitative Data Summary

The efficacy of Brassinazole has been quantified through various bioassays. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentration (IC50) of Brassinazole on Plant Growth

| Plant Species | Assay | IC50 Value (µM) | Reference |

| Arabidopsis thaliana | Hypocotyl Elongation (Dark) | ~0.1 - 0.5 | [5] |

| Lepidium sativum (Cress) | Hypocotyl Elongation | ~1.0 | [13][14] |

| Pisum sativum (Pea) | Etiolated Seedling Growth | Not explicitly Brz, but related BRs show effects in the 10-5 M range | [15][16] |

Table 2: Binding Affinity and Enzyme Inhibition

| Parameter | Enzyme/Target | Value | Method | Reference |

| Binding Affinity (Kd) | Recombinant DWF4 | Well-correlated with in planta activity | Spectral Analysis | [4] |

| Endogenous BR Levels | Catharanthus roseus cells | Castasterone & Brassinolide <6% of control | GC-MS | [4] |

Key Experimental Protocols

Arabidopsis Hypocotyl Elongation Assay for Brassinazole Sensitivity

This assay is a standard method to quantify the inhibitory effect of Brassinazole on seedling growth.[17][18]

1. Seed Sterilization and Sowing:

-

Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10-15 minutes. Rinse 3-5 times with sterile distilled water.

-

Suspend seeds in sterile 0.1% agar and sow them on Murashige and Skoog (MS) agar plates containing the desired concentrations of Brassinazole. A stock solution of Brz is typically prepared in DMSO (e.g., 2 mM) and added to the autoclaved media after it has cooled to ~55°C.[17] Final concentrations often range from 0.1 µM to 2 µM.[17]

2. Vernalization and Germination:

-

Store the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).

-

Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) or wrap them in aluminum foil for etiolated (dark-grown) assays.[17]

3. Growth and Measurement:

-

For etiolated assays, grow seedlings in complete darkness for 5-7 days.

-

For light-grown assays, grow for 7 days.

-

Carefully remove seedlings from the agar, place them on a flat surface, and photograph them with a scale reference.

-

Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

4. Data Analysis:

-

Calculate the average hypocotyl length and standard deviation for at least 20 seedlings per treatment.

-

Plot the average hypocotyl length against the logarithm of the Brassinazole concentration to determine the IC50 value.

Gene Expression Analysis by qRT-PCR

This protocol is used to measure changes in the transcript levels of BR-responsive genes following Brassinazole treatment.

1. Plant Treatment:

-

Grow seedlings in liquid MS medium or on agar plates.

-

Apply Brassinazole (e.g., 1-10 µM) or a mock treatment (DMSO) for a specified duration (e.g., 6-24 hours).[19]

-

Harvest plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

3. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

-

Use the 2-ΔΔCt method to calculate the relative expression level of the target genes.[21]

-

Normalize the expression data to a stably expressed reference gene (e.g., ACTIN, UBIQUITIN, or MON1).[19][21]

-

Analyze at least three biological replicates for statistical significance.

Conclusion

This compound acts as a highly specific and potent inhibitor of the brassinosteroid biosynthesis pathway in plants. Its mechanism of action is centered on the direct inhibition of the cytochrome P450 monooxygenase DWF4, which leads to a systemic deficiency in active brassinosteroids. This hormonal imbalance disrupts the downstream signaling cascade, preventing the nuclear activity of BZR1/BES1 transcription factors and resulting in profound effects on plant growth and development. The well-characterized nature of its action, supported by extensive quantitative and molecular data, establishes Brassinazole as an indispensable tool for research in plant biology, agriculture, and the development of novel plant growth regulators.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into a key step of brassinosteroid biosynthesis and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Brassinosteroids Induce Strong, Dose-Dependent Inhibition of Etiolated Pea Seedling Growth Correlated with Ethylene Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [bio-protocol.org]

- 18. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [en.bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | BRASSINAZOLE RESISTANT 1 Mediates Brassinosteroid-Induced Calvin Cycle to Promote Photosynthesis in Tomato [frontiersin.org]

- 21. mdpi.com [mdpi.com]

(2R,3S)-Brassinazole: A Technical Guide to a Potent Brassinosteroid Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2R,3S)-Brassinazole, a highly specific and potent inhibitor of brassinosteroid (BR) biosynthesis. Brassinosteroids are a class of steroidal phytohormones essential for a wide array of plant growth and developmental processes, including cell elongation, division, and differentiation.[1][2] The ability to precisely modulate endogenous BR levels is critical for dissecting their signaling pathways and for potential applications in agriculture and drug development. Brassinazole, particularly its (2R,3S) stereoisomer, serves as an invaluable chemical tool for this purpose.[3]

Mechanism of Action: Inhibition of Cytochrome P450

This compound is a triazole-type compound that specifically targets key enzymes in the BR biosynthesis pathway.[4][5] Its primary mechanism involves the inhibition of cytochrome P450 monooxygenases (CYPs), which are critical for the hydroxylation steps in steroid synthesis.[4]

The main target of brassinazole is the enzyme DWF4 (CYP90B1), which catalyzes the rate-limiting C-22α hydroxylation of campesterol precursors.[6][7][8] By binding to the heme iron of DWF4, brassinazole blocks this crucial step, leading to a deficiency in downstream bioactive brassinosteroids like castasterone and brassinolide.[4][8] Feeding experiments have confirmed that the inhibitory action of brassinazole occurs at steps including the conversion of cathasterone to teasterone, a reaction also mediated by a P450 enzyme.[4] Studies have shown that the (-)-BRZ1 enantiomer, corresponding to this compound, is the most potent and specific inhibitor of BR biosynthesis.[3]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various bioassays, primarily focusing on its ability to induce dwarfism and other phenotypes characteristic of BR-deficient mutants. The IC50 value, representing the concentration required to inhibit a biological process by 50%, is a key metric.

| Inhibitor | Target/Assay | Organism | IC50 / Kd Value | Reference |

| Brassinazole (racemic) | Brassinosteroid Biosynthesis | Arabidopsis thaliana | ~1 µM | [9] |

| Brassinazole (racemic) | Hypocotyl Elongation | Cress (Lepidium sativum) | ~0.1 µM | [10] |

| Brassinazole (racemic) | DWF4 Binding | In vitro | Kd = 1.05 µM | [6][8] |

| YCZ-14 (analogue) | Hypocotyl Elongation | Arabidopsis thaliana | 0.12 ± 0.04 µM | [2] |

| (-)-BRZ1 [(2R,3S)-enantiomer] | Hypocotyl Elongation | Arabidopsis thaliana | Nanomolar activity | [3] |

Impact on Brassinosteroid Signaling

By depleting the pool of active brassinosteroids, brassinazole effectively shuts down the BR signaling cascade. In the absence of BRs, the GSK3-like kinase BIN2 (BRASSINOSTEROID-INSENSITIVE 2) remains active.[11] BIN2 phosphorylates and inactivates the key transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), promoting their cytoplasmic retention and degradation.[11] This prevents them from entering the nucleus and regulating the expression of thousands of BR-responsive genes. Treatment with brassinazole thus mimics the phenotype of BR-deficient mutants, such as dwf4, cpd, and det2.[4][5]

Experimental Protocols

This compound is frequently used in several key experimental protocols to study brassinosteroid functions.

This bioassay is commonly used to quantify the potency of BR biosynthesis inhibitors by measuring their effect on seedling growth in darkness (skotomorphogenesis).[12]

-

Seed Sterilization and Plating: Surface-sterilize seeds (e.g., Arabidopsis thaliana or cress) and plate them on sterile ½ MS medium containing 1% sucrose and varying concentrations of the inhibitor (e.g., 0, 0.01, 0.1, 1, 10 µM brassinazole).[10]

-

Stratification: Cold-treat the plates (e.g., 4°C for 2-4 days) to synchronize germination.

-

Incubation: Transfer plates to a growth chamber under constant darkness at a controlled temperature (e.g., 21-22°C) for a set period (e.g., 5-7 days).

-

Measurement: After the incubation period, scan the plates and measure the length of the hypocotyls for at least 20-30 seedlings per concentration.

-

Data Analysis: Plot the average hypocotyl length against the log of the inhibitor concentration. Use a logit regression or similar sigmoidal curve fit to calculate the IC50 value.[10]

Rescue experiments are performed to confirm that the observed phenotype from an inhibitor is specifically due to the depletion of the target molecule. This is done by co-applying the inhibitor with downstream intermediates of the blocked pathway.[4][12]

-

Experimental Setup: Prepare growth media as in the hypocotyl assay. Create sets of plates containing: (a) Control, (b) Inhibitor (e.g., 1 µM brassinazole), (c) Inhibitor + upstream intermediate (e.g., Cathasterone), and (d) Inhibitor + downstream intermediate (e.g., Teasterone or Brassinolide).[4]

-

Growth: Germinate and grow seedlings on these plates under appropriate light or dark conditions.

-

Phenotypic Analysis: Measure hypocotyl length or observe other relevant phenotypes (e.g., leaf curling).

-

Interpretation: If the inhibitor's effect is rescued (i.e., the phenotype reverts to wild-type) only by the addition of intermediates that are biosynthetically downstream of the proposed target enzyme, it confirms the inhibitor's site of action. For brassinazole, brassinolide or teasterone should rescue the dwarf phenotype, while upstream precursors like cathasterone should not.[4][5]

To directly measure the effect of brassinazole on BR levels, ultra-sensitive analytical techniques are required due to the low abundance of these hormones in plant tissues.[13][14]

-

Sample Preparation: Grow plants with and without brassinazole treatment. Harvest and freeze-dry tissue (e.g., seedlings, leaves).

-

Extraction: Homogenize the tissue and extract with a solvent like 80% acetonitrile. Add isotopically labeled internal standards to the extract for accurate quantification.[13][15]

-

Purification (Solid-Phase Extraction): Purify the crude extract using a multi-step solid-phase extraction (SPE) protocol to remove interfering compounds and enrich for brassinosteroids.[14][16]

-

Analysis (LC-MS/MS): Analyze the purified fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and precise quantification of multiple BRs and their precursors in a single run.[13][15][17]

-

Comparison: Compare the levels of specific BRs in brassinazole-treated samples to control samples to confirm a reduction in downstream products.

Conclusion

This compound is a cornerstone chemical probe in plant biology. Its high specificity and potency in inhibiting brassinosteroid biosynthesis have been instrumental in elucidating the BR signaling pathway and understanding the hormone's role in virtually every aspect of a plant's life cycle. For researchers, it provides a reliable and reversible method to create a BR-deficient state, complementing genetic approaches. The detailed protocols and quantitative data presented here serve as a foundational guide for professionals aiming to leverage this powerful inhibitor in their research and development endeavors.

References

- 1. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 2. Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical structure-activity relationship of brassinazole, a potent inhibitor of brassinosteroid biosynthesis [zenodo.org]

- 4. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Specificity of (2R,3S)-Brassinazole for the Brassinosteroid Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Brassinazole is a potent and specific inhibitor of the brassinosteroid (BR) biosynthetic pathway, making it an invaluable chemical tool for dissecting the physiological roles of BRs in plant growth and development. This technical guide provides a comprehensive overview of the specificity of this compound, its mechanism of action, and its application in research. We present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and a discussion of its potential off-target effects. This guide is intended to serve as a resource for researchers utilizing brassinazole to study brassinosteroid signaling and for professionals in the field of drug discovery and development exploring pathway-specific inhibitors.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that play a crucial role in a wide array of physiological processes in plants, including cell elongation, division, differentiation, photomorphogenesis, and stress responses. The elucidation of the BR signaling pathway has been greatly facilitated by the use of genetic mutants and specific chemical inhibitors. Among these inhibitors, this compound (Brz) has emerged as a highly specific and widely used tool for inducing a brassinosteroid-deficient phenotype.

Brassinazole is a triazole derivative that was identified through a chemical genetics screen for compounds that mimic the phenotype of BR-deficient mutants[1][2]. Its specificity lies in its ability to inhibit key cytochrome P450 monooxygenases (CYP450s) involved in the BR biosynthesis pathway, most notably DWARF4 (DWF4)[3][4]. This inhibition leads to a depletion of endogenous bioactive brassinosteroids, resulting in characteristic dwarfism and other developmental defects that can be rescued by the exogenous application of brassinolide (BL), the most active brassinosteroid[1][2]. This rescue effect is a key indicator of brassinazole's specificity for the BR pathway.

This guide will delve into the technical details of this compound's specificity, providing quantitative data, detailed experimental procedures, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Specificity

The primary molecular target of this compound is DWARF4 (DWF4), a cytochrome P450 enzyme that catalyzes the C-22α hydroxylation of several precursors in the brassinosteroid biosynthesis pathway[3][4]. This is a rate-limiting step in the production of bioactive brassinosteroids.

Inhibition of DWF4

This compound binds to the heme iron of DWF4, thereby competitively inhibiting its enzymatic activity[5]. This direct interaction has been demonstrated through in vitro binding assays with recombinant DWF4 protein. The high affinity and specificity of this interaction are central to brassinazole's effectiveness as a BR biosynthesis inhibitor.

Specificity for the Brassinosteroid Pathway

The specificity of brassinazole for the BR pathway is supported by several lines of evidence:

-

Phenotypic Rescue: The dwarf phenotype induced by brassinazole treatment can be fully rescued by the co-application of brassinolide, but not by other plant hormones such as gibberellins (GAs) or auxins[6][7]. This demonstrates that the observed effects are due to a deficiency in brassinosteroids.

-

Target Specificity: While brassinazole is a triazole compound, a class known to inhibit various P450 enzymes, it shows a high degree of selectivity for DWF4. Studies have shown that at concentrations effective for inhibiting BR biosynthesis, brassinazole has minimal effects on the biosynthesis of other hormones like gibberellins[8].

-

Gene Expression Analysis: Treatment with brassinazole leads to changes in the expression of BR-responsive genes. These changes are consistent with a disruption of the BR signaling pathway and can be reversed by the application of brassinolide[1].

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Target | Organism/System | Reference(s) |

| Dissociation Constant (Kd) | 1.05 µM | DWF4 | In vitro (recombinant protein) | [5] |

| IC50 (Hypocotyl Elongation) | ~0.01 µM | Brassinosteroid Biosynthesis | Lepidium sativum (cress) | [9] |

| IC50 (Hypocotyl Elongation) | ~1.21 µM | Brassinosteroid Biosynthesis | Arabidopsis thaliana | [10] |

Table 1: Inhibitory Activity of this compound

| Hormone Pathway | Effect of Brassinazole Treatment | Observations | Reference(s) |

| Brassinosteroid | Inhibition of biosynthesis | Decreased levels of downstream BR intermediates and bioactive brassinolide. | [3] |

| Gibberellin | Minimal direct inhibition of biosynthesis. Transcriptional changes in GA-related genes observed. | Brassinazole-induced dwarfism is not rescued by GA application. Crosstalk between BR and GA pathways exists at the signaling level. | [8][11] |

| Auxin | No direct inhibition of biosynthesis. Transcriptional changes in auxin-responsive genes. | Complex interplay between BR and auxin signaling. Brassinazole can alter the expression of auxin-related genes. | [5][8] |

Table 2: Specificity and Off-Target Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity of this compound.

Hypocotyl Elongation Assay

This assay is a classic method to assess the biological activity of brassinosteroids and their inhibitors.

Objective: To determine the inhibitory effect of brassinazole on hypocotyl elongation and its rescue by brassinolide.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

-

This compound stock solution (in DMSO)

-

Brassinolide stock solution (in DMSO)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile distilled water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing different concentrations of brassinazole (e.g., 0, 0.1, 0.5, 1, 5 µM) with or without a rescuing concentration of brassinolide (e.g., 10 nM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber and orient them vertically. For etiolated seedlings, wrap the plates in aluminum foil and grow in complete darkness at 22°C for 5-7 days. For light-grown seedlings, expose them to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 7-10 days.

-

Data Acquisition and Analysis: After the growth period, carefully remove the seedlings from the agar and lay them flat. Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ). Calculate the average hypocotyl length and standard deviation for each treatment. Plot the data to visualize the dose-dependent inhibition by brassinazole and the rescue by brassinolide.

DWF4 Enzyme Activity Assay

This in vitro assay directly measures the inhibitory effect of brassinazole on its primary target, the DWF4 enzyme.

Objective: To quantify the inhibition of DWF4 enzymatic activity by this compound.

Materials:

-

Recombinant DWF4 protein (expressed in E. coli or other suitable systems)

-

DWF4 substrate (e.g., campestanol)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.25, containing glycerol)

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS system for product analysis

Procedure:

-

Recombinant DWF4 Expression and Purification: Express the DWF4 protein in a suitable expression system (e.g., E. coli) and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

-

Enzyme Reaction: Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, NADPH, and the DWF4 substrate. Add varying concentrations of this compound to different tubes. Initiate the reaction by adding the purified DWF4 enzyme. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution. Extract the reaction products using an organic solvent like ethyl acetate.

-

Product Analysis: Analyze the extracted products using LC-MS to quantify the amount of the hydroxylated product formed.

-

Data Analysis: Calculate the percentage of inhibition for each brassinazole concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gene Expression Analysis (RNA-Seq)

This method provides a global view of the transcriptional changes induced by brassinazole treatment.

Objective: To identify genes and pathways affected by brassinazole-induced brassinosteroid deficiency.

Materials:

-

Plant material (e.g., Arabidopsis seedlings)

-

This compound

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Library preparation kit for RNA-Seq

-

Next-generation sequencing platform

-

Bioinformatics software for data analysis

Procedure:

-

Plant Treatment: Grow seedlings under controlled conditions and treat them with a specific concentration of brassinazole or a mock control (DMSO) for a defined period.

-

Sample Collection and RNA Extraction: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol. Perform DNase I treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: Assess the quality and quantity of the extracted RNA. Prepare sequencing libraries from the high-quality RNA using a library preparation kit. Perform high-throughput sequencing on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

-

Read Mapping: Align the trimmed reads to a reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the brassinazole-treated samples compared to the control.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are affected by brassinazole treatment.

-

Visualizations

Brassinosteroid Signaling Pathway

References

- 1. Comparative RNA-Seq analysis reveals a critical role for brassinosteroids in rose (Rosa hybrida) petal defense against Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brassinosteroids Are Master Regulators of Gibberellin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant protein expression and purification of codon-optimized Bst-LF polymerase [protocols.io]

- 5. The interplay of auxin and brassinosteroid signaling tunes root growth under low and different nitrogen forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brassinosteroid gene regulatory networks at cellular resolution in the Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of Brassinosteroid Homeostasis in Higher Plants [frontiersin.org]

- 8. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

Unmasking the Molecular Target of (2R,3S)-Brassinazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification of the target enzyme for (2R,3S)-Brassinazole, a potent inhibitor of brassinosteroid biosynthesis. This document provides a comprehensive overview of the target enzyme, quantitative interaction data, detailed experimental protocols for key identification assays, and visual representations of the relevant biological pathways and experimental workflows.

The Primary Target Enzyme: DWARF4 (CYP90B1)

This compound primarily targets DWARF4 (DWF4) , a key enzyme in the brassinosteroid (BR) biosynthetic pathway. DWF4, also known as CYP90B1 , is a cytochrome P450 monooxygenase.[1] It catalyzes the rate-limiting C-22α hydroxylation step in the biosynthesis of brassinosteroids, which are essential phytohormones for plant growth and development.[2][3] Inhibition of DWF4 by brassinazole leads to a deficiency in brassinosteroids, resulting in a characteristic dwarf phenotype in plants. This effect can be reversed by the application of exogenous brassinosteroids.[4]

The interaction of brassinazole with DWF4 is highly specific. As a triazole-type inhibitor, brassinazole's triazole ring directly interacts with the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[4] The crystal structure of the Arabidopsis thaliana CYP90B1 in complex with brassinazole has been resolved, providing detailed insights into the binding conformation and the mechanism of inhibition.[1]

Quantitative Interaction Data

The binding affinity of this compound for its target enzyme DWF4 has been quantitatively determined. The following table summarizes the key interaction parameters.

| Parameter | Value | Enzyme | Method | Reference |

| Dissociation Constant (Kd) | 1.05 µM | Recombinant A. thaliana DWF4 | Spectrophotometric Titration | --INVALID-LINK-- |

| IC50 (in vivo) | ~1 µM | Not Applicable (Inhibition of BR biosynthesis) | Phenotypic Assay (Arabidopsis seedling growth) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound target enzyme.

Target Identification using Affinity Chromatography

This protocol describes a general approach for identifying the target protein of a small molecule like brassinazole using affinity chromatography.

Objective: To isolate and identify the cellular protein(s) that specifically bind to this compound.

Principle: A brassinazole derivative is immobilized on a solid support (affinity matrix). A cell extract is passed through this matrix, allowing the target protein(s) to bind to the immobilized brassinazole. After washing away non-specifically bound proteins, the target protein is eluted and identified by mass spectrometry.

Materials:

-

This compound analog with a linker for immobilization

-

Activated chromatography resin (e.g., NHS-activated Sepharose)

-

Plant tissue (e.g., Arabidopsis thaliana cell culture)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Wash buffer (e.g., Lysis buffer with reduced Triton X-100 concentration)

-

Elution buffer (e.g., high concentration of free this compound, or a denaturing buffer like 0.1 M glycine-HCl pH 2.5)

-

SDS-PAGE reagents

-

Mass spectrometry facility

Protocol:

-

Synthesis of Affinity Matrix:

-

Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) at a position that does not interfere with its binding to the target enzyme.

-

Covalently couple the brassinazole derivative to an activated chromatography resin according to the manufacturer's instructions.

-

Block any remaining active groups on the resin to prevent non-specific binding.

-

-

Preparation of Cell Lysate:

-

Harvest plant cells and wash them with a suitable buffer.

-

Resuspend the cells in lysis buffer and homogenize them using a suitable method (e.g., sonication or a Dounce homogenizer).

-

Centrifuge the homogenate at high speed to pellet cell debris and obtain a clear lysate.

-

-

Affinity Chromatography:

-

Pack the brassinazole-coupled resin into a chromatography column.

-

Equilibrate the column with lysis buffer.

-

Load the cell lysate onto the column at a slow flow rate to allow for binding.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using an appropriate elution buffer. A competitive elution with a high concentration of free brassinazole is preferred to specifically elute the target protein.

-

-

Protein Identification:

-

Concentrate the eluted protein fraction.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie or silver staining).

-

Excise the protein band(s) that appear specifically in the brassinazole elution.

-

Identify the protein(s) by mass spectrometry (e.g., LC-MS/MS).

-

DWF4 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on the DWF4 enzyme.

Objective: To quantify the inhibition of DWF4 catalytic activity by this compound and determine its inhibition constant (Ki).

Principle: The activity of recombinant DWF4 is measured by monitoring the conversion of a substrate to a product. The assay is performed in the presence of varying concentrations of brassinazole to determine its effect on the reaction rate.

Materials:

-

Recombinant DWF4 enzyme (expressed in a suitable system like E. coli or insect cells)

-

DWF4 substrate (e.g., campestanol or campesterol)

-

NADPH

-

Cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.25)

-

This compound

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS system for product quantification

Protocol:

-

Enzyme Preparation:

-

Express and purify recombinant DWF4 and cytochrome P450 reductase.

-

Determine the protein concentration of the purified enzymes.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, DWF4, cytochrome P450 reductase, and the substrate at various concentrations.

-

Prepare a range of this compound concentrations.

-

Pre-incubate the enzyme mixture with different concentrations of brassinazole for a defined period.

-

Initiate the enzymatic reaction by adding NADPH.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solution.

-

-

Product Quantification:

-

Extract the product from the reaction mixture.

-

Analyze the extracted samples by LC-MS to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

-

Determine the IC50 value of brassinazole, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform a kinetic analysis using different fixed concentrations of the inhibitor and varying concentrations of the substrate.

-

Plot the data using methods like Lineweaver-Burk or Dixon plots.

-

Visualizations

Brassinosteroid Biosynthesis Pathway

The following diagram illustrates the late C-6 oxidation pathway of brassinosteroid biosynthesis, highlighting the step catalyzed by DWF4 and the point of inhibition by this compound.

Caption: Brassinosteroid biosynthesis pathway showing DWF4 inhibition.

Brassinosteroid Signaling Pathway

This diagram shows a simplified overview of the brassinosteroid signaling pathway and how the inhibition of its synthesis by brassinazole impacts downstream events.

Caption: Brassinosteroid signaling pathway and the effect of brassinazole.

Experimental Workflow for Target Identification

The following workflow diagram illustrates the logical steps taken to identify the molecular target of this compound.

Caption: Workflow for the target identification of this compound.

References

- 1. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. med.unc.edu [med.unc.edu]

- 4. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

Role of (2R,3S)-Brassinazole in elucidating brassinosteroid signaling

An In-depth Technical Guide on the Role of (2R,3S)-Brassinazole in Elucidating Brassinosteroid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid phytohormones that play a pivotal role in a multitude of physiological processes essential for normal plant growth and development, including cell elongation, division, and differentiation.[1] The elucidation of the complex brassinosteroid signaling pathway has been significantly advanced by the use of chemical genetics, a strategy that employs small molecules to perturb specific protein functions. This compound (Brz) has emerged as a potent and specific inhibitor of BR biosynthesis, making it an invaluable tool for dissecting the molecular mechanisms of BR action.[2][3] This technical guide provides a comprehensive overview of the role of this compound in brassinosteroid research, detailing its mechanism of action, experimental applications, and the insights it has provided into the BR signaling cascade.

Mechanism of Action of this compound

This compound is a triazole-based compound that specifically inhibits the biosynthesis of brassinosteroids.[3][4] Its primary mode of action is the inhibition of cytochrome P450 enzymes, which are critical for multiple steps in the BR biosynthetic pathway.[5] Specifically, brassinazole has been shown to block the C-22 hydroxylation step, a key reaction catalyzed by the DWF4 enzyme.[6] This inhibition leads to a depletion of endogenous bioactive brassinosteroids, such as brassinolide (BL), resulting in phenotypes that closely mimic those of BR-deficient mutants.[3][5] These characteristic phenotypes include dwarfism, altered leaf morphology (e.g., downward curling and dark green coloration), and de-etiolation in dark-grown seedlings.[5][7] A crucial characteristic that confirms its specificity is that the phenotypic effects of brassinazole treatment can be reversed by the exogenous application of bioactive brassinosteroids like brassinolide.[3][5]

The active enantiomer of the commonly used racemic mixture has been identified as this compound, which exhibits the most potent inhibitory activity.[8]

Elucidating the Brassinosteroid Signaling Pathway

The use of brassinazole has been instrumental in dissecting the core components and regulatory logic of the brassinosteroid signaling pathway. By creating a chemically induced BR-deficient state, researchers can study the downstream consequences of reduced BR levels and identify key signaling components.

The canonical BR signaling pathway begins with the perception of brassinosteroids by the cell surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[9][10] In the absence of BRs (a state induced by brassinazole), a negative regulatory kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active.[9][11] BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation.[11] This prevents the transcription of BR-responsive genes.

When brassinosteroids are present, they bind to BRI1, leading to a cascade of phosphorylation and dephosphorylation events that result in the inactivation of BIN2.[9][12] This allows BZR1 and BES1 to be dephosphorylated and accumulate in the nucleus, where they regulate the expression of target genes involved in plant growth and development.[11]

The following diagram illustrates the brassinosteroid signaling pathway and the inhibitory effect of Brassinazole:

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Characterization of brassinazole, a triazole-type brassinosteroid biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 12. mdpi.com [mdpi.com]

(2R,3S)-Brassinazole Induced Dwarfism in Arabidopsis thaliana: A Technical Guide

This guide provides an in-depth analysis of the dwarfism phenotype induced by (2R,3S)-Brassinazole in the model plant Arabidopsis thaliana. It is intended for researchers, scientists, and professionals in drug development engaged in plant biology and hormone signaling. The document details the mechanism of action, summarizes quantitative phenotypic data, provides experimental protocols, and illustrates key pathways and workflows.

Introduction: Brassinosteroids and Brassinazole

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are essential for the normal growth and development of plants.[1][2][3] These phytohormones regulate a multitude of physiological processes, including cell elongation, division, differentiation, photomorphogenesis, and stress responses.[1][4] Mutants deficient in BR biosynthesis or signaling exhibit severe developmental defects, most notably extreme dwarfism, dark green curly leaves, delayed flowering, and reduced fertility.[3][5]

This compound is a potent and specific triazole-type inhibitor of brassinosteroid biosynthesis.[6][7] It serves as a valuable chemical tool to study the physiological roles of BRs by inducing a phenotype that mimics that of BR-deficient mutants.[8] The application of Brassinazole leads to a dose-dependent reduction in plant size, a phenomenon that can be reversed by the co-application of bioactive brassinosteroids like brassinolide, confirming its specific mode of action.[8]

Mechanism of Action: Inhibition of BR Biosynthesis and Signaling

This compound specifically targets and inhibits key enzymes in the BR biosynthesis pathway. The primary target is DWF4, a cytochrome P450 monooxygenase that catalyzes the C-22α hydroxylation step, a rate-limiting process in BR synthesis.[9] By inhibiting this crucial step, Brassinazole effectively depletes the pool of endogenous bioactive brassinosteroids.

The resulting BR deficiency disrupts the canonical signaling pathway, which is initiated at the cell surface. In the absence of BRs, the plasma membrane-localized receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is inactive.[1][2] This allows the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), to remain active and phosphorylate the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2][4] Phosphorylation promotes the cytoplasmic retention and degradation of BZR1/BES1, preventing them from entering the nucleus and regulating the expression of BR-responsive genes responsible for cell elongation and growth. Treatment with Brassinazole thus effectively shuts down this signaling cascade, leading to the characteristic dwarf phenotype.

Quantitative Data on Phenotypic Changes

Treatment of Arabidopsis seedlings with this compound results in a dose-dependent inhibition of organ growth. The most pronounced effects are observed in the elongation of hypocotyls and roots. The tables below summarize the typical quantitative effects observed in wild-type (Col-0) seedlings grown for 7 days.

Table 1: Effect of Brassinazole on Hypocotyl Length in Light- and Dark-Grown Seedlings

| Brassinazole (µM) | Hypocotyl Length - Light (mm) | % Inhibition (Light) | Hypocotyl Length - Dark (mm) | % Inhibition (Dark) |

| 0 (Control) | 2.3 ± 0.2 | 0% | 11.8 ± 0.9 | 0% |

| 0.1 | 1.5 ± 0.2 | 35% | 7.1 ± 0.6 | 40% |

| 0.5 | 0.8 ± 0.1 | 65% | 2.4 ± 0.3 | 80% |

| 1.0 | 0.5 ± 0.1 | 78% | 1.2 ± 0.2 | 90% |

| 5.0 | 0.4 ± 0.1 | 83% | 1.0 ± 0.1 | 92% |

| Data are presented as mean ± SE and are representative values compiled from typical experiments.[10] In the dark, Brassinazole induces a de-etiolated phenotype with a short hypocotyl and open cotyledons, which is characteristic of BR-deficient mutants.[8] |

Table 2: Effect of Brassinazole on Root Length and Seedling Fresh Weight

| Brassinazole (µM) | Primary Root Length (mm) | % Inhibition | Fresh Weight (mg) | % Reduction |

| 0 (Control) | 15.4 ± 1.1 | 0% | 1.6 ± 0.1 | 0% |

| 0.1 | 11.2 ± 0.9 | 27% | 1.3 ± 0.1 | 19% |

| 0.5 | 7.5 ± 0.7 | 51% | 1.0 ± 0.1 | 38% |

| 1.0 | 5.1 ± 0.5 | 67% | 0.8 ± 0.1 | 50% |

| 5.0 | 3.9 ± 0.4 | 75% | 0.6 ± 0.1 | 63% |

| Data are presented as mean ± SE for seedlings grown under continuous light.[10] Brassinazole-treated seedlings also exhibit altered leaf morphology, including downward curling and a dark green color, which are hallmarks of BR deficiency.[6][11][12] |

Experimental Protocols

A standard assay to assess the impact of Brassinazole involves growing Arabidopsis seedlings on supplemented agar medium and measuring hypocotyl elongation.[13]

Protocol: Brassinazole Sensitivity Assay in Arabidopsis thaliana

1. Materials and Reagents:

- Arabidopsis thaliana seeds (e.g., ecotype Col-0).

- Murashige and Skoog (MS) basal medium including vitamins.

- Sucrose.

- Phytagel or Agar.

- This compound stock solution (2 mM in DMSO, store at -20°C).[14]

- Ethanol (70% and 100%).

- Bleach solution (e.g., 10-20% commercial bleach).

- Sterile deionized water.

- Petri dishes (round or square).

2. Seed Sterilization:

- Place seeds in a 1.5 mL microcentrifuge tube.

- Add 1 mL of 70% ethanol and vortex for 1 minute.

- Remove ethanol and add 1 mL of bleach solution. Shake for 10-15 minutes.

- Carefully remove the bleach solution.

- Wash seeds 3-5 times with sterile deionized water.

- Resuspend seeds in sterile 0.1% agar solution for plating.

3. Media Preparation:

- Prepare 1/2 strength MS medium with 1% sucrose and adjust pH to 5.7.

- Add a gelling agent (e.g., 0.8% agar) and autoclave.

- Cool the medium to approximately 55-60°C.

- Add the Brassinazole stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.2 µM, 0.4 µM, 0.8 µM, 1.6 µM).[14] Add an equivalent amount of DMSO to the control plates.

- Pour the medium into sterile petri dishes and allow them to solidify.

4. Plating and Growth:

- Sow the sterilized seeds in rows on the surface of the agar plates.

- Seal the plates with breathable tape.

- Vernalize the seeds by storing the plates at 4°C in the dark for 2-4 days to synchronize germination.[14]

- Transfer plates to a growth chamber set to a long-day photoperiod (16h light / 8h dark) or continuous darkness at 22°C.

- For hypocotyl measurements, place the plates vertically to ensure roots grow downwards and hypocotyls grow straight.[14]

5. Data Collection and Analysis:

- After 5 days (for dark-grown) or 7 days (for light-grown), remove the plates from the growth chamber.

- Place the plates on a flatbed scanner or use a digital camera with a ruler for scale to capture images.

- Measure the length of the hypocotyls (from the base of the cotyledons to the root junction) using image analysis software (e.g., ImageJ).

- Calculate the mean and standard error for each treatment condition.

A[label="Seed Sterilization\n(Ethanol & Bleach)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Media Preparation\n(1/2 MS + Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Add Brassinazole\n(Varying Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="Sow Seeds on Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Vernalization\n(4°C, 2-4 days, Dark)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

F [label="Incubation\n(Vertical Plates, 22°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Image Acquisition\n(Scanning/Photography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H [label="Data Analysis\n(Measure Hypocotyl Length)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> D;

B -> C -> D;

D -> E -> F;

F -> G -> H;

}

Conclusion

This compound is a highly effective and specific inhibitor of brassinosteroid biosynthesis that serves as an indispensable tool for plant hormone research. Its application reliably induces a dwarfism phenotype in Arabidopsis thaliana by depleting endogenous BRs and consequently inactivating the BR signaling pathway. The resulting morphological and physiological changes, which closely mimic those of genetic mutants, underscore the critical role of brassinosteroids in regulating cell elongation and overall plant architecture. The protocols and data presented in this guide provide a robust framework for utilizing Brassinazole to further investigate the complex network of brassinosteroid function in plant development and stress adaptation.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the role of brassinosteroid signaling genes and their promoters in Arabidopsis revealed regulatory mechanisms in plant development and responses to different abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brassinosteroid Regulates Seed Size and Shape in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brassinazole | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [en.bio-protocol.org]

- 14. Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana [bio-protocol.org]

(2R,3S)-Brassinazole: A Technical Guide to its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (2R,3S)-Brassinazole, a potent and specific inhibitor of brassinosteroid biosynthesis. It details its molecular characteristics, mechanism of action, biological effects, and the experimental protocols used for its characterization.

Molecular Structure and Properties

Brassinazole (BRZ) is a triazole-type chemical inhibitor of brassinosteroid (BR) biosynthesis.[1] Its chemical structure is similar to other triazole-based plant growth retardants like paclobutrazol and uniconazole.[1][2] However, brassinazole is highly specific to the BR biosynthesis pathway.[2] The molecule exists as different stereoisomers, with studies indicating that the biological activity is highly dependent on the specific stereochemistry.[3] The (2R,3S)-enantiomer is reported to be the most active form.[4]

Chemical Name: 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol[5] Molecular Formula: C₁₈H₁₈ClN₃O[5] Molecular Weight: 327.81 g/mol [6]

Visual Representation of this compound Structure: (A 2D chemical structure diagram of the this compound enantiomer would be placed here in a full whitepaper.)

Mechanism of Action

This compound functions as a specific inhibitor of the brassinosteroid biosynthesis pathway. Its primary molecular target is DWARF4 (DWF4) , a cytochrome P450 monooxygenase (CYP90B1).[5][7]

-

Enzymatic Inhibition: DWF4 catalyzes the rate-limiting C-22α hydroxylation step in the BR biosynthesis pathway.[5] Brassinazole's triazole ring interacts with the heme iron prosthetic group in the active site of DWF4, directly inhibiting its catalytic function.[8]

-

Metabolic Blockage: This inhibition blocks the conversion of upstream precursors like campestanol and 6-oxocampestanol.[5] Specifically, feeding experiments have suggested the inhibition site is the oxidative process from 6-oxo-campestanol to teasterone.[9] This leads to a significant reduction in the endogenous levels of active brassinosteroids, such as castasterone and brassinolide.[1][5]

The specificity of brassinazole for BR biosynthesis is a key attribute, distinguishing it from other plant growth retardants that may also affect gibberellin synthesis.[2]

Biological Activity and Effects

By depleting endogenous brassinosteroids, brassinazole treatment phenocopies BR-deficient mutants. The observed effects are a direct consequence of brassinosteroid deficiency and can typically be reversed by the exogenous application of active brassinosteroids like brassinolide, but not by other phytohormones such as gibberellins.[2][4]

Key Biological Effects:

-

Dwarfism: Induces a dose-dependent reduction in overall plant size, most notably in hypocotyl and stem elongation.[2][4] This is attributed to a failure of cell elongation.[10]

-

Leaf Morphology: Treated plants exhibit dark green, downward-curling, and epinastic leaves, which are characteristic of BR-deficient mutants.[2][4]

-

De-etiolation in Darkness: In dark-grown seedlings, brassinazole causes a de-etiolated phenotype, including short hypocotyls and open cotyledons.[2]

-

Vascular Development: It inhibits the development of secondary xylem.[11][12]

-

Gene Expression: Treatment can lead to feedback activation of BR biosynthesis genes, such as CPD, due to the plant sensing low levels of active BRs.[5]

Quantitative Data

The interaction of brassinazole with its target and its effect on plant growth have been quantified in several studies. The dissociation constant (Kd) measures the binding affinity to its target enzyme DWF4, while the half-maximal inhibitory concentration (IC50) measures its functional effect on plant growth.

| Parameter | Compound | Target/System | Value | Reference |

| Binding Affinity (Kd) | Brassinazole (racemic) | Recombinant DWF4 | 1.05 µM | [8] |

| Binding Affinity (Kd) | Brassinazole | DWF4 | 1.0 µM | [7] |

Table 1: Binding affinity of Brassinazole to its target enzyme DWF4.

| Parameter | Compound | Plant Species | Value | Reference |

| Growth Inhibition (IC50) | (2S,4R)-Brz220 | Lepidium sativum (cress) | 0.01 µM | [13] |

| Growth Inhibition (IC50) | (2S,4R)-Brz220 | Arabidopsis thaliana | 1.21 µM | [13] |

| Growth Inhibition (IC50) | Voriconazole | Lepidium sativum (cress) | 0.083 ± 0.019 µM | [13] |

Table 2: Half-maximal inhibitory concentration (IC50) of brassinazole-related compounds on hypocotyl elongation. Note: Specific IC50 data for the this compound enantiomer is not detailed in the cited literature, but related triazole inhibitors show potency in the micromolar to nanomolar range.

Experimental Protocols

Characterization of brassinazole's activity relies on a set of established experimental protocols.

Hypocotyl Elongation Assay

This in vivo assay is used to determine the IC50 of the inhibitor and to confirm its specificity through rescue experiments.

Methodology:

-

Media Preparation: Prepare a basal growth medium (e.g., 1/2 Murashige and Skoog) with 1% sucrose and solidify with agar.[13] After autoclaving and cooling to ~55-65°C, add brassinazole from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).[14] A DMSO-only plate serves as the control. For rescue experiments, add brassinolide (e.g., 10 nM) or other hormones like GA₃ (e.g., 1 µM) to plates containing the inhibitor.[2]

-

Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana or cress seeds, wash with ethanol, and dry in a sterile environment.[8] Sow seeds on the prepared plates.

-

Vernalization and Germination: Vernalize seeds for 2-4 days at 4°C in the dark to synchronize germination.[8]

-

Growth Conditions: Place plates vertically in a growth chamber under controlled conditions (e.g., long day, 16h light/8h dark, 21°C) for 5-7 days.[8][13] For etiolation studies, wrap plates in aluminum foil.[8]

-

Data Acquisition: After the growth period, remove seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the hypocotyl length using image analysis software like ImageJ.[14]

-

Data Analysis: Calculate the average hypocotyl length for each concentration. Plot the percentage of inhibition relative to the control against the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[13]

Target Binding Affinity Assay

This in vitro assay determines the dissociation constant (Kd) of brassinazole to its purified target enzyme, DWF4.

Methodology:

-

Protein Expression and Purification: Express the target enzyme, DWF4 (a cytochrome P450), in a heterologous system like E. coli.[5] Purify the recombinant protein.

-

Spectral Analysis: Cytochrome P450 enzymes exhibit a characteristic Soret peak in their absorbance spectrum. The binding of a ligand, such as a triazole inhibitor, to the heme iron causes a spectral shift.[13]

-

Titration: Record the absorbance spectrum of the purified DWF4 protein. Titrate the protein solution with increasing concentrations of brassinazole.

-

Measurement: With each addition of brassinazole, record the change in the absorbance spectrum (e.g., a shift from 414 nm for the free enzyme to 420 nm for the bound state).[13]

-

Kd Calculation: Plot the observed spectral absorbance difference against the concentration of the inhibitor. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).[7]

Precursor Feeding Assay for Target Site Identification

This in vivo experiment pinpoints the specific enzymatic step in the BR biosynthesis pathway that is inhibited by brassinazole.

Methodology:

-

Plant Growth: Grow seedlings (e.g., cress) in a medium containing an inhibitory concentration of brassinazole (typically at or above the IC50).[13]

-

Intermediate Feeding: To separate experimental groups, supplement the brassinazole-containing medium with various downstream intermediates of the BR biosynthesis pathway (e.g., cathasterone, teasterone, typhasterol, castasterone).[1][13] Concentrations typically range from 1 µM to 10 µM for upstream precursors.[13]

-

Phenotypic Observation: Observe the seedlings for a "rescue" of the dwarf phenotype.

-

Interpretation: Intermediates that are downstream of the inhibited enzymatic step will be successfully converted to active BRs and will restore normal growth. Intermediates that are upstream of the blocked step will not be able to rescue the phenotype. This allows for the precise identification of the inhibited reaction. For brassinazole, intermediates like teasterone can rescue the phenotype, while upstream precursors cannot, indicating the blockage occurs at or before teasterone synthesis.[1]

Mandatory Visualizations

Brassinosteroid Signaling Pathway

Caption: Brassinosteroid signaling pathway with and without the hormone.

Experimental Workflow: Hypocotyl Elongation Assay

Caption: Workflow for assessing brassinazole activity on hypocotyl growth.

Logical Flow: Rescue Experiment

Caption: Logic of a rescue experiment to confirm inhibitor specificity.

References

- 1. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Brassinazole, an inhibitor of brassinosteroid biosynthesis, inhibits development of secondary xylem in cress plants (Lepidium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isomer activation controls stereospecificity of class I fructose-1,6-bisphosphate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Growth: A Technical History of Brassinosteroid Inhibitor Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in plant growth and development, influencing processes from cell elongation and division to stress responses.[1][2] The elucidation of the BR signaling pathway has been greatly facilitated by the development of chemical inhibitors that can modulate BR biosynthesis or perception.[3] These small molecules serve as powerful tools for dissecting the intricate mechanisms of BR action and hold potential for agricultural applications in controlling plant stature and development. This technical guide provides an in-depth history of the development of brassinosteroid inhibitors, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of these crucial regulatory molecules.

The Dawn of Inhibition: Targeting Brassinosteroid Biosynthesis

The quest for BR inhibitors began with a focus on disrupting their complex biosynthetic pathway. This approach mirrored the successful development of inhibitors for other phytohormones, such as gibberellins.

Brassinazole: A Landmark Discovery

The breakthrough in BR inhibitor development came with the discovery of brassinazole (BRZ) , a triazole derivative.[4][5] Screening of chemical libraries for compounds that induced dwarfism in Arabidopsis seedlings, a phenotype characteristic of BR-deficient mutants, led to the identification of this potent and specific inhibitor.[4] Brassinazole was found to phenocopy BR-deficient mutants, and its effects could be rescued by the application of brassinolide (BL), the most active brassinosteroid, but not by gibberellins, demonstrating its specificity.[4]

Further studies revealed that brassinazole targets the DWF4 enzyme, a cytochrome P450 monooxygenase that catalyzes a rate-limiting step in the BR biosynthesis pathway—the C-22 hydroxylation of campesterol.[6][7] This specific inhibition leads to a depletion of endogenous bioactive brassinosteroids, resulting in the characteristic dwarf phenotype. The development of more potent analogs, such as Brz2001 , further refined the chemical tools available for studying BR functions.[8]

Shifting the Paradigm: Inhibition of Brassinosteroid Signaling

While biosynthesis inhibitors proved invaluable, the desire for tools to dissect the signaling cascade downstream of BR perception spurred the search for a new class of inhibitors.

Bikinin: Unlocking the Signaling Pathway

A chemical genetics screen for compounds that could mimic the effects of exogenous brassinosteroid application led to the discovery of bikinin .[9][10] Unlike biosynthesis inhibitors that cause a dwarf phenotype, bikinin treatment results in phenotypes associated with BR hypersensitivity, such as elongated hypocotyls. This suggested that bikinin acts downstream of BR biosynthesis, likely by inhibiting a negative regulator of the signaling pathway.

Subsequent research identified the target of bikinin as the GSK3/SHAGGY-like kinases, including BIN2 (BRASSINOSTEROID-INSENSITIVE 2), which are key negative regulators of the BR signaling cascade.[9][11] By inhibiting BIN2 and its homologs, bikinin allows for the constitutive activation of the downstream transcription factors BZR1 and BES1, leading to the expression of BR-responsive genes. The development of more potent derivatives, such as iodobikinin and methyliodobikinin , has provided researchers with even more powerful tools to probe the intricacies of BR signaling.[12]

Quantitative Data on Brassinosteroid Inhibitors

The efficacy of brassinosteroid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Kd or Ki). These values are determined through various bioassays, with the Arabidopsis hypocotyl elongation assay and the rice lamina inclination test being the most common.

| Inhibitor | Type | Target | Assay | IC50 / Ki / Kd | Reference |

| Brassinazole (BRZ) | Biosynthesis | DWF4 (CYP90B1) | Arabidopsis hypocotyl elongation | ~1 µM (IC50) | [13] |

| Brz2001 | Biosynthesis | DWF4 (CYP90B1) | Cress hypocotyl elongation | More potent than BRZ | [8] |

| Propiconazole | Biosynthesis | CYP90D1 | Cress hypocotyl elongation | - | [14] |

| YCZ-18 | Biosynthesis | CYP90D1 | Arabidopsis hypocotyl elongation | - | [6] |

| Bikinin | Signaling | BIN2 (GSK3-like kinases) | in vitro kinase assay | - | [9] |

| Iodobikinin | Signaling | BIN2 (GSK3-like kinases) | in vitro kinase assay | More potent than bikinin | [12] |

| Methyliodobikinin | Signaling | BIN2 (GSK3-like kinases) | in vivo assays | 3.4 times more active than bikinin | [10] |

| Brassinopride (BRP) | Biosynthesis | Unknown | Arabidopsis hypocotyl elongation | - | [15] |

Experimental Protocols

The characterization of brassinosteroid inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used in the field.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is a cornerstone for identifying and quantifying the effects of BR biosynthesis inhibitors.[16][17]

1. Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes.[1]

-

Rinse the seeds five times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to ensure uniform germination.

-

Prepare Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

-

Add the test inhibitor (e.g., brassinazole) to the molten agar at various concentrations after autoclaving and cooling. A solvent control (e.g., DMSO) should also be prepared.

-

Pipette the stratified seeds onto the surface of the agar plates.

2. Growth Conditions:

-

Place the plates in a growth chamber under continuous light for 24 hours to induce germination.

-

Transfer the plates to a dark growth chamber or wrap them in aluminum foil and maintain them at a constant temperature (e.g., 22°C) for 5-7 days.

3. Data Acquisition and Analysis:

-

After the incubation period, carefully remove the seedlings from the agar and place them on a flat surface.

-

Use a flatbed scanner or a digital camera with a ruler for scale to capture images of the seedlings.

-

Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).

-

Calculate the average hypocotyl length and standard deviation for each treatment group.

-

To determine the IC50 value, plot the percentage of hypocotyl growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Rice Lamina Inclination Test

This bioassay is particularly sensitive for detecting brassinosteroid activity and is often used to screen for compounds that mimic or antagonize BRs.[18][19]

1. Seed Germination and Seedling Preparation:

-

Surface sterilize rice seeds (Oryza sativa L.) and germinate them on moist filter paper in the dark at 28-30°C for 3-4 days until the second leaf emerges.

-

Excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the leaf blade and 2 cm of the leaf sheath.

2. Assay Setup:

-

Prepare test solutions containing the inhibitor or compound of interest at various concentrations in a buffer solution (e.g., 2.5 mM MES buffer, pH 6.5).

-

Place the excised segments in glass vials or petri dishes containing the test solutions. Ensure the lamina joint is submerged.

3. Incubation and Measurement:

-

Incubate the vials or dishes in the dark at 28-30°C for 48-72 hours.

-

After incubation, measure the angle between the leaf blade and the leaf sheath using a protractor or by capturing images and analyzing them with software.

-

An increase in the lamina inclination angle indicates BR-like activity, while a decrease or no change in the presence of a known BR suggests antagonistic activity.

Visualizing the Core Concepts

Brassinosteroid Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bikinin-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical genetic dissection of brassinosteroid-ethylene interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Hypocotyl Elongation Inhibition of Melatonin Is Involved in Repressing Brassinosteroid Biosynthesis in Arabidopsis [frontiersin.org]

- 16. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]